4,5-Dicaffeoyl quinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dicaffeoyl quinic acid is a natural product found in Cussonia arborea with data available.
Scientific Research Applications
Immunomodulatory Properties
4,5-Dicaffeoyl quinic acid, isolated from Dichrocephala bicolor, has been examined for its immunopharmacological activity. It was found that compounds related to this compound could enhance human mononuclear cell proliferation and interferon-gamma production, indicating potential immunomodulatory effects (Lin, Kuo, & Chou, 1999).
Antioxidant Activities
The antioxidant activities of this compound have been widely studied. Research has shown that chlorogenic acid isomers, including this compound, exhibit significant antioxidant activities, potentially due to their hydroxyl groups (Xu, Hu, & Liu, 2012). Additionally, compounds isolated from Chrysanthemum morifolium, including new dicaffeoylquinic acids, demonstrated potent antioxidant activities in radical scavenging systems (Kim & Lee, 2005).
Hepatoprotective Effects
Dicaffeoyl quinic acid derivatives, including this compound, have shown strong antihepatotoxic properties. These compounds were isolated from propolis and demonstrated more potent hepatoprotective activity than glycyrrhizin, a known antihepatotoxic agent (Basnet, Matsushige, Hase, Kadota, & Namba, 1996).
Neuroprotective Effects
A study on Aster scaber revealed the neuroprotective effect of quinic acid derivatives against amyloid-beta-induced PC12 cell toxicity. Among these derivatives, (-)this compound provided significant protection and promoted neurite outgrowth in PC12 cells. This suggests potential therapeutic uses in neurodegenerative diseases like Alzheimer's (Hur et al., 2001).
Properties
Molecular Formula |
C25H24O12 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(1R,3S,4S,5S)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m0/s1 |
InChI Key |
UFCLZKMFXSILNL-ZSGFIFMUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Synonyms |
4,5-dicaffeoyl quinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.